molecular formula C5H10N4 B1452500 methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine CAS No. 1247663-92-8

methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine

Cat. No. B1452500
M. Wt: 126.16 g/mol
InChI Key: HOYRTZULOHVTMN-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives have been studied extensively by researchers due to their pharmacological activities . They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .


Synthesis Analysis

The synthesis of triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .


Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For example, elemental analysis, IR, and ESR XRD studies have been used to characterize the prepared complexes .


Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For example, the synthesis of 4-amino-4H-1,2,4-triazole derivatives was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their specific structure. For example, some triazole derivatives have been found to act as antioxidants and scavenge free radicals .

Scientific Research Applications

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .
  • Methods of Application: The compounds were synthesized and their structures confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Their cytotoxic activities were evaluated using the MTT assay .
  • Results: Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against the Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain 1,2,4-triazole derivatives have shown good antimicrobial activities .
  • Methods of Application: The specific methods of synthesis and application are not detailed in the source .
  • Results: Compounds 13 and 14, which include a 5-mercapto-1,3,4-oxadiazole ring bearing to 1,2,4-triazole nucleus via a methylene linkage, showed good antimicrobial activities against the test microorganisms .

Safety And Hazards

The safety and hazards associated with triazole derivatives can also vary widely depending on their specific structure. Some triazole derivatives have shown cytotoxic effects .

Future Directions

Given the wide range of biological activities demonstrated by triazole derivatives, they are attractive candidates for further pharmaceutical development. Future research could focus on optimizing the synthesis of these compounds and further elucidating their mechanisms of action .

properties

IUPAC Name

N-methyl-2-(1,2,4-triazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-6-2-3-9-4-7-8-5-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYRTZULOHVTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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